

Boiling point and density of 4-Chlorooctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorooctane

Cat. No.: B1617971

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorooctane

For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the physical and chemical properties of organic compounds is paramount. This guide provides a detailed overview of the boiling point and density of **4-chlorooctane**, including experimental protocols for their determination and a summary of key data.

Physicochemical Data of 4-Chlorooctane

The boiling point and density are critical parameters for the identification, purification, and handling of **4-chlorooctane**. The following table summarizes the reported values for these properties.

Property	Value	Conditions
Boiling Point	173.4°C	at 760 mmHg[1]
	92°C	at 50 Torr
Density	0.862 g/cm ³	Not Specified
	0.8756 g/cm ³	at 20°C

Experimental Determination of Physicochemical Properties

Accurate determination of the boiling point and density of **4-chlorooctane** requires precise experimental techniques. The following sections detail the methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Capillary Tube Method

This method is suitable for small quantities of liquid.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Sample tube (e.g., a small test tube)
- Heating source (e.g., Bunsen burner or hot plate)
- Liquid paraffin or other suitable heating oil

Procedure:

- A small amount of **4-chlorooctane** is placed in the sample tube.
- The capillary tube, with its sealed end uppermost, is placed inside the sample tube containing the liquid.
- The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

- The assembly is immersed in the Thiele tube or oil bath, making sure the open end of the capillary tube is below the liquid surface.
- The apparatus is heated gently and evenly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Density Determination

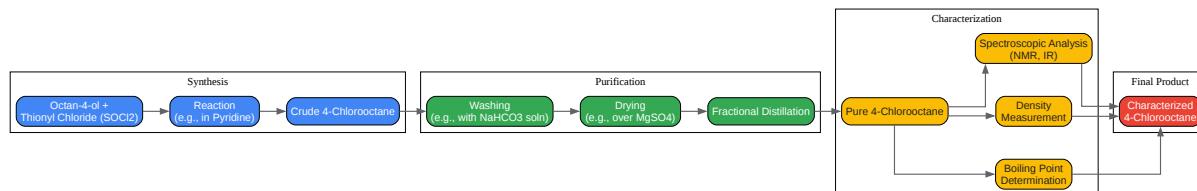
Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Methodology: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

- Pycnometer (e.g., Gay-Lussac or Weld type)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer (calibrated)


Procedure:

- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.

- The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium (e.g., at 20°C).
- The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at that temperature.
- The pycnometer is then emptied, thoroughly dried, and filled with **4-chlorooctane**.
- The **4-chlorooctane**-filled pycnometer is brought to the same constant temperature in the water bath.
- The mass of the **4-chlorooctane**-filled pycnometer is accurately measured.
- The density of **4-chlorooctane** is calculated by dividing the mass of the **4-chlorooctane** by the volume of the pycnometer.

Synthetic Pathway for 4-Chlorooctane

The synthesis of **4-chlorooctane** can be achieved through the chlorination of octan-4-ol. The following diagram illustrates a general workflow for this type of synthesis, purification, and characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and characterization of **4-chlorooctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Boiling point and density of 4-Chlorooctane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617971#boiling-point-and-density-of-4-chlorooctane\]](https://www.benchchem.com/product/b1617971#boiling-point-and-density-of-4-chlorooctane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com